3,7-Dimethyl-8-azaxanthin
Description
3,7-Dimethyl-8-azaxanthin is a synthetic xanthine derivative characterized by two methyl groups at positions 3 and 7 of the xanthine core and an aza (nitrogen) substitution at position 7. This structural modification distinguishes it from natural xanthines like caffeine or theobromine. Methyl groups at positions 3 and 7 may enhance lipophilicity, influencing bioavailability and membrane permeability compared to bulkier substituents (e.g., benzyl or propyl groups in related compounds) .
Properties
CAS No. |
1632-29-7 |
|---|---|
Molecular Formula |
C6H7N5O2 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
1,4-dimethyltriazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H7N5O2/c1-10-4-3(11(2)9-8-4)5(12)7-6(10)13/h1-2H3,(H,7,12,13) |
InChI Key |
UFLYXBDGSAGNAR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=N1)N(C(=O)NC2=O)C |
Canonical SMILES |
CN1C2=C(N=N1)N(C(=O)NC2=O)C |
Other CAS No. |
1632-29-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Benzyl-8-propylxanthine Derivatives
- Substituents : A benzyl group at position 3 and a propyl group at position 8, with further functionalization via acetohydrazide derivatives .
- Synthesis : Prepared via reactions with aldehydes, ketones, or chloroacetic acid derivatives in DMF/NaHCO₃, followed by characterization using IR, ¹H NMR, and elemental analysis .
- Key Differences : The absence of an aza group in these derivatives reduces electron-withdrawing effects, while bulkier substituents (benzyl/propyl) may limit solubility compared to 3,7-dimethyl-8-azaxanthin .
8-Azaguanine and 8-Azahypoxanthine
- Substituents : Nitrogen substitution at position 8, similar to 8-azaxanthin, but within guanine/hypoxanthine frameworks .
- Metal Binding : The aza group in these compounds enhances coordination with transition metals (e.g., Cu²⁺, Zn²⁺), a property likely shared with 8-azaxanthin .
Methylated Thio-γ-Uric Acid Derivatives
- Substituents : Methyl and allyl groups at positions 1, 7, or 9, with sulfur at position 8 .
- Physical Properties : Melting points vary significantly with substitution patterns (e.g., 1:7-dimethyl derivatives melt at 256°C vs. 1:1-dimethyl at 186°C), highlighting the role of substituent positioning in stability .
Physicochemical and Pharmacological Properties
Table 1: Comparative Physicochemical Data
Analytical Characterization
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